Miriplatin - 141977-79-9

Miriplatin

Catalog Number: EVT-253408
CAS Number: 141977-79-9
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miriplatintin is a third-generation, lipophilic platinum complex developed as an anticancer drug for the treatment of hepatocellular carcinoma (HCC) []. It is a cisplatin derivative with a high affinity for lipiodol, an oily contrast medium consisting of ethyl esters of iodized poppy seed oil. Miriplatintin is administered via the hepatic artery as a sustained-release formulation suspended in lipiodol [, ]. This targeted delivery allows for prolonged retention of the drug at the tumor site, enhancing its efficacy and minimizing systemic toxicity [].

Synthesis Analysis
  • Method 1 []: Starting from potassium tetrachloroplatinate (K4PtCl4), the synthesis proceeds through reaction with sodium nitrite to yield K4Pt(NO2)4. This is then reacted with (1R,2R)-1,2-cyclohexanediamine, producing the key intermediate Pt(C6H14N2)(NO2)2. Subsequent reaction with hydrazine sulfate and sodium myristate in n-butanol yields the final product, miriplatin.

  • Method 2 []: Miriplatintin can be synthesized from (1R,2R)-1,2-cyclohexanediamine-N,N')platinum(II) diiodide. This compound is reacted with silver nitrate, myristic acid, and sodium hydroxide to yield miriplatin.

Molecular Structure Analysis

Miriplatintin consists of a platinum atom coordinated to two myristate groups as leaving groups and a (1R,2R)-1,2-diaminocyclohexane (DACH) as a carrier ligand [, ]. The lipophilic nature of miriplatin arises from the long-chain fatty acid moieties (myristate groups) present in the molecule. The DACH ligand contributes to the drug's antitumor activity [].

Mechanism of Action

The mechanism of action of miriplatin is similar to that of other platinum-based anticancer drugs. Miriplatintin's lipophilic nature allows it to be efficiently taken up by tumor cells and retained for extended periods []. Once inside the cell, miriplatin undergoes hydrolysis, releasing the active platinum species. These platinum species then bind to DNA, forming platinum–DNA adducts, primarily intrastrand crosslinks []. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis [].

Physical and Chemical Properties Analysis

Miriplatintin is a yellow solid with high lipophilicity. It exhibits good solubility in lipiodol, which facilitates its targeted delivery to the liver []. Miriplatintin's sustained-release properties are attributed to its slow hydrolysis rate and strong affinity for lipiodol [].

Applications
  • Transarterial chemoembolization (TACE): Miriplatintin is primarily used in TACE procedures for the treatment of unresectable HCC [, , , , , ]. This involves injecting a mixture of miriplatin and lipiodol into the hepatic artery supplying the tumor. The lipiodol serves as a carrier and embolic agent, allowing for targeted delivery and retention of miriplatin within the tumor [].

  • Preclinical studies: Miriplatintin has been extensively studied in preclinical models to investigate its antitumor efficacy and elucidate its mechanism of action []. In vitro studies have demonstrated its potent cytotoxic activity against various HCC cell lines []. In vivo studies in animal models have shown that intra-hepatic arterial administration of miriplatin suspended in lipiodol effectively inhibits tumor growth [, ].

  • Pharmacokinetic studies: Miriplatintin's unique pharmacokinetic properties, including its sustained release and selective accumulation in tumor tissues, have been investigated in detail []. These studies have revealed that miriplatin exhibits a prolonged half-life and minimal systemic exposure, contributing to its favorable safety profile [].

Future Directions
  • Optimization of TACE protocols: Further research is needed to optimize TACE protocols, including the optimal dose and schedule of miriplatin administration, to maximize its therapeutic efficacy [].

  • Combination therapies: Investigating the potential synergistic effects of miriplatin in combination with other anticancer agents, such as epirubicin or cisplatin, could lead to improved treatment outcomes [, , , ].

  • Development of novel formulations: Exploring novel miriplatin formulations, such as lipidosomes [], could enhance its solubility, bioavailability, and therapeutic efficacy.

Cisplatin

Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a first-generation platinum-based chemotherapy drug. It works by crosslinking DNA strands, disrupting DNA replication and repair, leading to cell cycle arrest and apoptosis. [, , , , , ]

Relevance: Cisplatin is a cornerstone in chemotherapy for various cancers. Miriplatin was developed to overcome some limitations of cisplatin, including low solubility in Lipiodol and higher systemic toxicity. While both drugs are platinum-based and share a similar mechanism of action, Miriplatin is designed for intra-arterial administration and sustained release within the tumor, particularly in hepatocellular carcinoma (HCC). [, , , , ]

Oxaliplatin

Compound Description: Oxaliplatin platinum(II)) is another platinum-based chemotherapy drug. Like Cisplatin, it disrupts DNA replication and repair leading to cell death. Oxaliplatin is noted for its distinct toxicity profile compared to other platinum agents. []

Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC)

Compound Description: DPC is a platinum complex containing the (1R,2R)-1,2-cyclohexanediamine ligand. It is investigated for its antitumor properties. []

Relevance: Similar to Oxaliplatin, DPC shares the diaminocyclohexane ligand with Miriplatin. This suggests a possible role of this ligand in the anti-HCC activity observed in these platinum complexes. The leaving groups in DPC and Miriplatin differ significantly, leading to differences in their pharmacokinetics and delivery methods. []

Epirubicin

Compound Description: Epirubicin is an anthracycline chemotherapy drug that works by interfering with DNA and RNA synthesis. It is commonly used in the treatment of various cancers, including breast cancer and HCC. [, , , , , , , , , , , , , ]

Doxorubicin

Compound Description: Doxorubicin is another anthracycline drug with a mechanism of action and clinical use similar to Epirubicin. It inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. []

Relevance: Doxorubicin, along with Epirubicin, represents a different class of anti-cancer agents (anthracyclines) compared to Miriplatin (platinum-based). This difference is reflected in their mechanisms of action and toxicity profiles. The choice between these agents for TACE depends on factors such as tumor characteristics, patient factors, and potential side effects. []

Properties

CAS Number

141977-79-9

Product Name

Miripla

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate

Molecular Formula

C34H68N2O4Pt

Molecular Weight

764

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.